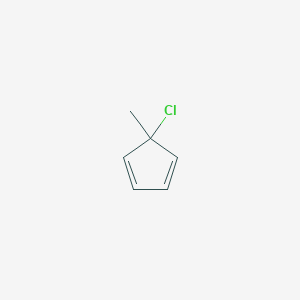
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structural properties. It is a member of the diazacyclododecane family, characterized by a twelve-membered ring containing two nitrogen atoms and two oxygen atoms. The phenylethyl groups attached to the nitrogen atoms add to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable diol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
Tetraazacyclododecane: Another member of the cyclododecane family, characterized by four nitrogen atoms in the ring.
Diazacyclooctane: A smaller ring structure with two nitrogen atoms.
Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the cyclododecane ring.
Uniqueness
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its combination of a large ring structure with both nitrogen and oxygen atoms and the presence of phenylethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
139495-33-3 |
|---|---|
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
4,10-bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O2/c1-3-7-23(8-4-1)11-13-25-15-19-27-21-17-26(18-22-28-20-16-25)14-12-24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChI 键 |
GKHQKUUTOFPUSY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
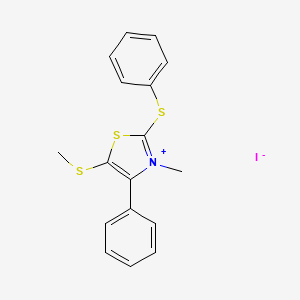
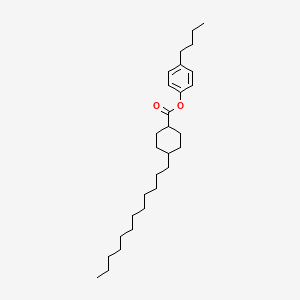

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
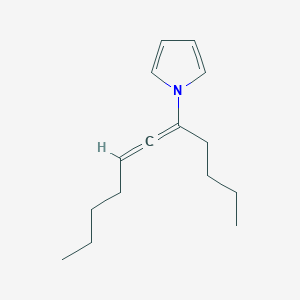
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
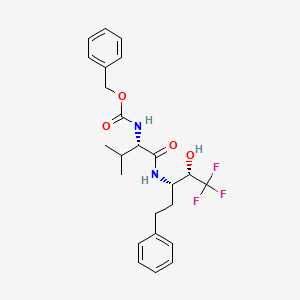
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
